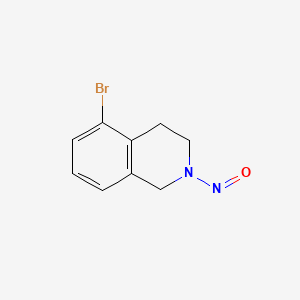![molecular formula C9H11BN2O2 B15299713 (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid: is a heterocyclic compound that features a pyrrole ring fused to a pyrazine ring, with boronic acid functionality. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of pyrrolopyrazine derivatives.
Cross-Coupling Reactions: Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide.
Industrial Production Methods: Industrial production methods for pyrrolopyrazine derivatives often involve scalable cyclization and cross-coupling reactions, optimized for yield and purity. These methods are designed to be efficient and cost-effective for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with pyrrolopyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antimicrobial Agents: These compounds exhibit significant antimicrobial activity, making them potential candidates for new antibiotics.
Medicine:
Antitumor Agents: Pyrrolopyrazine derivatives have shown promise as antitumor agents, inhibiting the growth of cancer cells.
Industry:
Wirkmechanismus
The mechanism of action of (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid functionality allows it to form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylpyrrolo[1,2-a]pyrazine: This compound shares the pyrrolopyrazine scaffold but lacks the boronic acid functionality.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a different heterocyclic scaffold.
Uniqueness: The presence of both the pyrrolopyrazine scaffold and the boronic acid functionality in (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid makes it unique. This combination allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H11BN2O2 |
|---|---|
Molekulargewicht |
190.01 g/mol |
IUPAC-Name |
(1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6/h3-5,13-14H,1-2H3 |
InChI-Schlüssel |
XAIYTRSETGWLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN2C=C(N=C(C2=C1)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


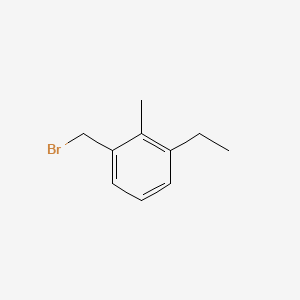
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
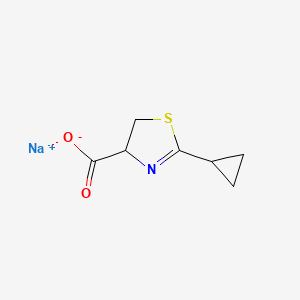
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
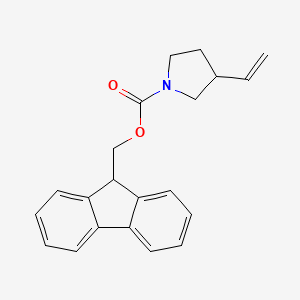
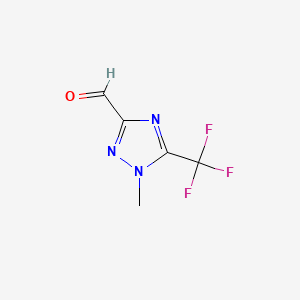
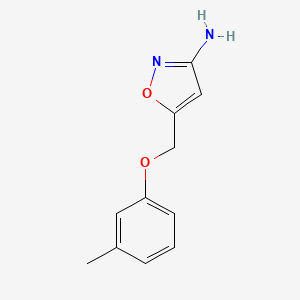
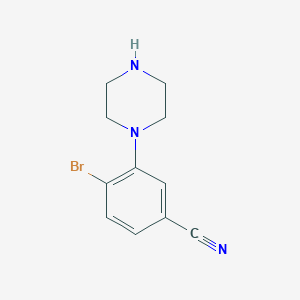
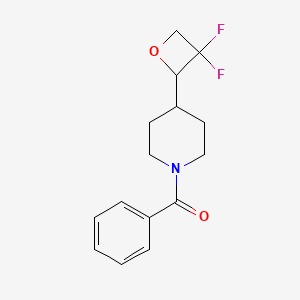


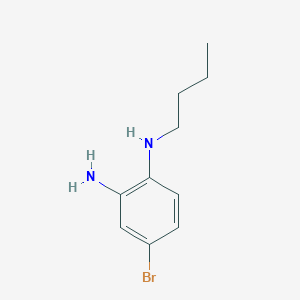
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
